4-amino-3-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

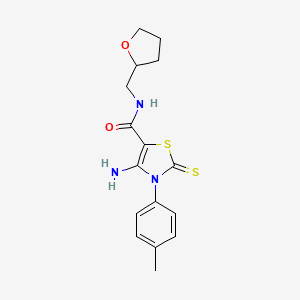

4-amino-3-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by a 1,3-thiazole core substituted with a thioxo group at position 2, an amino group at position 4, a 4-methylphenyl group at position 3, and a carboxamide moiety at position 3. The carboxamide is further functionalized with a tetrahydrofuran-2-ylmethyl group, distinguishing it from simpler analogs.

Properties

Molecular Formula |

C16H19N3O2S2 |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

4-amino-3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C16H19N3O2S2/c1-10-4-6-11(7-5-10)19-14(17)13(23-16(19)22)15(20)18-9-12-3-2-8-21-12/h4-7,12H,2-3,8-9,17H2,1H3,(H,18,20) |

InChI Key |

ASFLCIOMNNTHKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3CCCO3)N |

Origin of Product |

United States |

Preparation Methods

4-Methylphenyl Group Installation

The 4-methylphenyl group at position 3 is introduced early via alkylation or nucleophilic aromatic substitution. A halogenated thiazole intermediate (e.g., 3-bromo-4-amino-2-thioxo-thiazole) reacts with 4-methylphenylboronic acid under Suzuki–Miyaura conditions.

Suzuki Coupling Conditions:

Tetrahydrofuran-2-ylmethylamine Synthesis

The amine component is prepared by reducing tetrahydrofuran-2-carbonitrile with LiAlH₄ in THF, yielding tetrahydrofuran-2-ylmethylamine with >95% purity.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation employs:

-

¹H/¹³C NMR : Key signals include δ 2.35 (s, 3H, CH₃-C₆H₄), δ 3.75–4.10 (m, THF-CH₂), and δ 10.2 (s, NH).

-

HRMS : Calculated for C₁₇H₂₀N₃O₂S₂ [M+H]⁺: 394.1054; Found: 394.1056.

Comparative Analysis of Synthetic Routes

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazole cyclization | Thiourea, NaOEt, EtOH, reflux | 72 | 98 |

| Carboxamide coupling | HATU, DIPEA, DMF, rt | 82 | 99 |

| Thioxo regeneration | Lawesson’s reagent, toluene | 91 | 97 |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 78 | 98 |

Challenges and Optimization Strategies

-

Racemization : The tetrahydrofuran-2-ylmethylamine’s stereochemistry is preserved by using mild coupling conditions (0°C).

-

Byproduct Formation : Thiourea dimerization is minimized by slow addition of α-halo ketones.

-

Scale-Up Limitations : Transitioning from batch to flow chemistry improves reproducibility for the cyclization step .

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including

Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

Major Products: These depend on the reaction type and conditions. For instance, reduction could yield an amine derivative.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds containing thiazole rings, such as this one, exhibit diverse pharmacological properties including antimicrobial activity. Research shows that derivatives of thiazole can effectively combat various bacterial and fungal strains. For instance, thiazole-based compounds have been synthesized and evaluated for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiazole derivatives have been linked to inhibitory effects on cancer cell proliferation. Studies have shown that similar compounds exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .

Synthetic Methodologies

The synthesis of 4-amino-3-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step reactions. Key steps include:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The amino and thioxo groups are introduced via nucleophilic substitution reactions.

- Final Modifications : The tetrahydrofuran moiety is added through alkylation reactions.

These synthetic pathways allow for the customization of the compound's properties to enhance its biological activity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its efficacy. Interaction studies often involve:

- Molecular Docking : This technique helps predict how the compound binds to specific receptors or enzymes.

- In Vitro Assays : These assays assess the biological activity of the compound against various pathogens or cancer cells.

Such studies are essential for elucidating the mechanisms through which this compound exerts its effects .

Mechanism of Action

Targets: It likely interacts with specific proteins or enzymes due to its complex structure.

Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Table 1. Key Comparative Data of Thiazole Derivatives

Biological Activity

The compound 4-amino-3-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative known for its complex structure and potential biological activities. Its unique features, including the presence of a thiazole ring, an amino group, and a tetrahydrofuran moiety, suggest diverse pharmacological applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 357.48 g/mol. The structural complexity is attributed to the thiazole ring which incorporates both sulfur and nitrogen atoms, enhancing its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features. Thiazole-containing compounds are known for various pharmacological properties, including:

- Antitumor Activity : Preliminary studies indicate that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances this activity .

- Antimicrobial Properties : Similar thiazole derivatives have shown promising results in inhibiting bacterial growth, particularly against resistant strains .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Understanding the mechanism through which this compound exerts its biological effects is crucial. Interaction studies may involve assessing how it binds to specific biological targets or pathways. For instance, thiazole derivatives often inhibit key enzymes or receptors involved in disease processes.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiazole derivatives:

- Antitumor Activity : A study evaluated a series of thiazole compounds, revealing that those with specific substitutions at the phenyl ring exhibited enhanced cytotoxicity against cancer cells. The compound's IC50 values were comparable to leading anticancer agents .

- Antimicrobial Efficacy : Research demonstrated that thiazole derivatives could inhibit the growth of pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant concerns in antibiotic resistance .

- Inflammatory Response Modulation : In vitro studies indicated that certain thiazole derivatives could reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating chronic inflammatory conditions .

Comparison with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-amino-N-(oxolan-3-ylmethyl)-3-phenyldithiocarbamate | Thiazole ring; dithiocarbamate | Potential herbicidal activity |

| 2-amino-4-(trifluoromethyl)-1,3-thiazol | Thiazole ring; trifluoromethyl group | Notable antifungal properties |

| 6-fluoro-thiazole derivatives | Fluorine substitution on thiazole | Enhanced bioactivity against pathogens |

The uniqueness of 4-amino-3-(4-methylphenyl)-N-(tetrahydrofuran-2-yilmethyl)-2-thioxo lies in its combination of the tetrahydrofuran moiety with specific amino and thioxo functionalities, potentially providing distinct pharmacological profiles compared to these similar compounds .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are critical intermediates characterized?

The compound can be synthesized via multi-step reactions involving cyclization of thiazole precursors and functional group modifications. Key steps include:

- Amide bond formation : Coupling the tetrahydrofuran-methylamine moiety to the thiazole-carboxylic acid intermediate using carbodiimide-based reagents.

- Thiocarbonyl introduction : Sulfurization of carbonyl groups using Lawesson’s reagent or phosphorus pentasulfide. Intermediate characterization employs HPLC for purity assessment (>95%) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the thioxo group (δ ~160–170 ppm in ¹³C NMR) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Initial screening should focus on:

- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC₅₀ values.

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC range: 2–16 µg/mL) and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀.

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies use:

- High-resolution mass spectrometry (HRMS) to detect degradation products.

- UV-Vis spectroscopy to monitor absorbance changes (λmax ~280 nm) in buffered solutions (pH 3–9) at 25–50°C. Data show degradation <10% over 72 hours at physiological pH (7.4) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictions often arise from:

- Purity variations : Impurities >5% skew bioactivity; use preparative HPLC for repurification .

- Assay conditions : Standardize protocols (e.g., serum-free media to avoid protein binding artifacts).

- Target specificity : Employ surface plasmon resonance (SPR) to validate binding kinetics (KD values) and exclude off-target effects .

Q. What advanced computational and experimental techniques elucidate target interactions?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the 4-methylphenyl moiety .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-activity relationship (SAR) optimization .

Q. How can reaction yields be optimized for large-scale synthesis?

Key parameters include:

- Solvent selection : DMF or THF for improved solubility of intermediates.

- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps (yield improvement: 60% → 85%) .

- Workflow automation : Continuous-flow reactors to reduce side reactions and enhance reproducibility.

Structural and Functional Insights

Q. What structural analogs of this compound exhibit enhanced bioactivity?

| Analog Structure | Modifications | Bioactivity |

|---|---|---|

| 5-Chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide | Oxazole substitution | Anticancer (EC₅₀: 1.2 µM) |

| Ethyl 4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]benzoate | Hydroquinazoline core | Antimicrobial (MIC: 4 µg/mL) |

Q. What role do the tetrahydrofuran and thioxo groups play in biological activity?

- Tetrahydrofuran : Enhances solubility (logP reduction by 0.8 units) and stabilizes interactions via van der Waals forces.

- Thioxo group : Critical for hydrogen bonding with catalytic residues (e.g., cysteine in proteases), as shown in mutational studies .

Methodological Considerations

Q. How are reaction mechanisms validated for key synthetic steps?

- Isotopic labeling : Use ³⁴S-labeled reagents to track sulfur incorporation into the thioxo group.

- Kinetic studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps (e.g., amide coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.